molecular formula C10H10N2O2 B1499248 (1-methyl-1H-benzimidazol-2-yl)acetic acid CAS No. 2219-13-8

(1-methyl-1H-benzimidazol-2-yl)acetic acid

Cat. No.: B1499248
CAS No.: 2219-13-8
M. Wt: 190.2 g/mol
InChI Key: FGTABQOMCYBWRY-UHFFFAOYSA-N
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Description

(1-methyl-1H-benzimidazol-2-yl)acetic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Biological Activity

(1-methyl-1H-benzimidazol-2-yl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes various research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the molecular formula C9H8N2O3C_9H_8N_2O_3, featuring a benzimidazole moiety linked to an acetic acid functional group. This structural configuration contributes to its reactivity and interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, studies have demonstrated that similar benzimidazole derivatives can inhibit cell proliferation and induce apoptosis through multiple mechanisms:

  • Cytotoxicity : The compound has shown IC50 values ranging from 13 to 60 μM against different cancer cell lines after varying incubation periods. For example, in a study involving MDA-MB-231 breast cancer cells, derivatives of benzimidazole were found to disrupt tubulin dynamics, leading to mitotic blockage and subsequent cell death .
  • Mechanism of Action : The compound's mechanism involves interference with tubulin polymerization, akin to known microtubule-targeting agents like nocodazole. This disruption leads to the prevention of mitotic spindle formation, ultimately resulting in apoptosis .

2. Antimicrobial Activity

Benzimidazole derivatives, including this compound, have exhibited antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies have reported moderate to high inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-(2-formyl-1H-benzimidazol-1-yl)acetic acidContains a formyl groupPotential for further derivatization with anticancer properties
5-Methyl-1H-benzimidazoleMethyl substitution at different positionVariations in cytotoxicity against cancer cells
(1H-benzimidazol-2-yl)thioacetic acidThioether linkageExhibits antibacterial properties

Case Studies and Research Findings

Several studies have highlighted the potential of this compound for therapeutic applications:

  • Antiproliferative Effects : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer lines through mechanisms involving apoptosis and cell cycle arrest .
  • Tubulin Interaction : Molecular docking studies indicated that the compound interacts with the colchicine binding site on tubulin, suggesting a mechanism similar to that of established antitumor agents .
  • Antioxidant Activity : Some derivatives have also shown promising antioxidant properties, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including (1-methyl-1H-benzimidazol-2-yl)acetic acid. Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives with methyl substitutions in the benzimidazole ring showed potential as antiproliferative agents by disrupting tubulin dynamics in breast cancer cells (MDA-MB-231) . The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Benzimidazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. Their mechanism often involves interference with microbial cell division and metabolic processes, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, certain derivatives have shown promise as inhibitors of enzymes involved in cancer progression and inflammatory responses, providing a basis for therapeutic development in oncology and immunology .

Neuroprotective Effects

Recent research suggests that some benzimidazole derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and provide antioxidant effects is under investigation .

Synthesis of Advanced Materials

In addition to its biological applications, this compound serves as a building block for synthesizing novel materials. Its unique chemical structure allows it to be incorporated into polymers and other materials that require specific chemical properties .

Pharmaceutical Formulations

The compound is also explored in pharmaceutical formulations due to its stability and compatibility with various excipients. Its role as an active pharmaceutical ingredient (API) is being evaluated in combination therapies aimed at enhancing drug efficacy and reducing side effects .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityMethyl-substituted benzimidazole derivatives showed IC50 values between 40 μM and 20 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
Study 2Antimicrobial PropertiesBenzimidazole derivatives demonstrated effective inhibition of bacterial growth, suggesting potential as new antibiotics .
Study 3Neuroprotective EffectsCertain derivatives exhibited protective effects against oxidative stress in neuronal cells, indicating potential for treating neurodegenerative disorders .

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTABQOMCYBWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653162
Record name (1-Methyl-1H-benzimidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219-13-8
Record name (1-Methyl-1H-benzimidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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